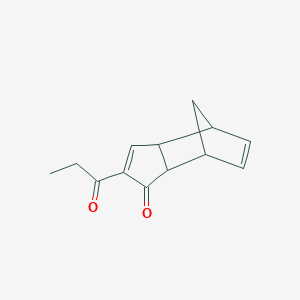
2-Propanoyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanoyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one is a chemical compound with a unique structure that includes a methanoindene core
Preparation Methods
The synthesis of 2-Propanoyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of N-Phenylmaleimide with ENDO-DICYCLOPENTADIENE . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Propanoyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers may investigate its potential therapeutic properties. Industrial applications could include its use as an intermediate in the production of pharmaceuticals or other chemical products .
Mechanism of Action
The mechanism of action of 2-Propanoyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Propanoyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one can be compared with other similar compounds, such as 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione and 3a,4,7,7a-tetrahydro-1H-indene-1,3(2H)-dione . These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.
Properties
CAS No. |
63723-93-3 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-propanoyltricyclo[5.2.1.02,6]deca-4,8-dien-3-one |
InChI |
InChI=1S/C13H14O2/c1-2-11(14)10-6-9-7-3-4-8(5-7)12(9)13(10)15/h3-4,6-9,12H,2,5H2,1H3 |
InChI Key |
PBBWZUZNVOVXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2C3CC(C2C1=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)
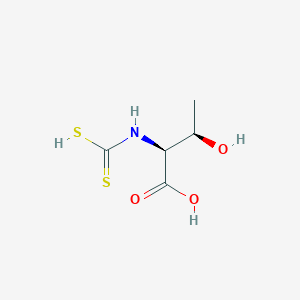
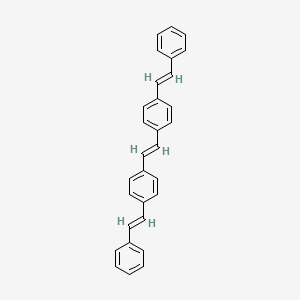
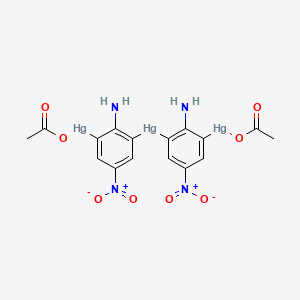
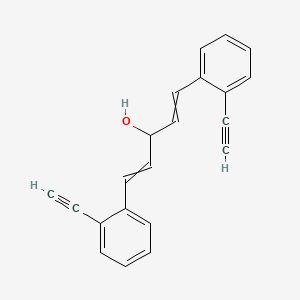
![Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate](/img/structure/B14503327.png)



![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)

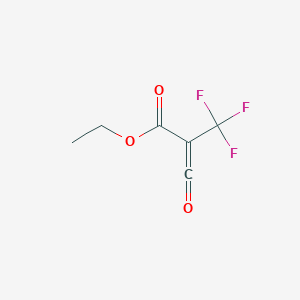
![1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide](/img/structure/B14503380.png)
![Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14503388.png)
